molecular formula C10H16N4 B1529236 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159530-90-1

3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1529236
CAS RN: 1159530-90-1
M. Wt: 192.26 g/mol
InChI Key: GRUYWRRKXBOGDW-UHFFFAOYSA-N
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Description

“3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the CAS Number: 1159530-90-1 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 3-cyclopentyl-5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazine .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C10H16N4/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10/h8,11H,1-7H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is stored at room temperature and it is in the form of oil .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research into the cyclocondensation of related triazolo pyrazine derivatives emphasizes their significance in the synthesis of novel heterocycles. For instance, the transformation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine into various isoxazolo and pyrazolo derivatives showcases the versatility of triazolo pyrazine compounds in creating complex molecular structures with potential biological activity (Desenko et al., 1998). Furthermore, the synthesis of 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine provides a crucial intermediate for anticancer drug development, highlighting the compound's role in the synthesis of medically relevant molecules (Zhang et al., 2019).

Antimicrobial and Anticancer Research

The investigation into 1,2,4-triazolo[4,3-a]pyrazine derivatives reveals their potential as human renin inhibitors, which could lead to new treatments for hypertension and related cardiovascular diseases (Bradbury et al., 1991). Additionally, compounds derived from triazolo pyrazine exhibit significant antimicrobial properties, offering pathways to novel antibacterial and antifungal agents (Hassan, 2013). This underscores the broader implications of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine and its derivatives in addressing global health challenges.

Therapeutic Agent Development

The development of new therapeutic agents is a primary application of this compound derivatives. These compounds serve as scaffolds for the design of drugs with potential anticancer, antibacterial, and antihypertensive effects. Their structural diversity allows for the synthesis of compounds with targeted biological activities, such as inhibitors of human renin, which are crucial for developing new treatments for hypertension (Bradbury & Rivett, 1991).

Safety and Hazards

The compound has been classified with the signal word “Danger” and it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUYWRRKXBOGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C3N2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159530-90-1
Record name 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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